1-Methyl-4-{[(naphthalen-1-yl)methyl]sulfanyl}-1H-imidazo[4,5-c]pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methyl-4-{[(naphthalen-1-yl)methyl]sulfanyl}-1H-imidazo[4,5-c]pyridine is a complex organic compound that belongs to the class of imidazopyridines. This compound is characterized by the presence of a naphthalene moiety attached to an imidazopyridine core via a sulfanyl linkage. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methyl-4-{[(naphthalen-1-yl)methyl]sulfanyl}-1H-imidazo[4,5-c]pyridine typically involves the following steps:
Formation of the Imidazopyridine Core: The imidazopyridine core can be synthesized through the cyclization of 2,3-diaminopyridine with appropriate aldehydes or ketones under acidic or basic conditions.
Introduction of the Naphthalene Moiety: The naphthalene moiety is introduced via a nucleophilic substitution reaction, where a naphthylmethyl halide reacts with the imidazopyridine core in the presence of a base.
Formation of the Sulfanyl Linkage:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Catalysts and automated reaction setups are often employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
1-Methyl-4-{[(naphthalen-1-yl)methyl]sulfanyl}-1H-imidazo[4,5-c]pyridine undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur at the naphthalene moiety, where halogenated derivatives can be formed.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, and water.
Reduction: Lithium aluminum hydride, tetrahydrofuran (THF), and ethanol.
Substitution: Halogenated naphthylmethyl derivatives, bases like sodium hydroxide or potassium carbonate.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfanyl derivatives.
Substitution: Halogenated naphthylmethyl-imidazopyridine derivatives.
Scientific Research Applications
1-Methyl-4-{[(naphthalen-1-yl)methyl]sulfanyl}-1H-imidazo[4,5-c]pyridine has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-Methyl-4-{[(naphthalen-1-yl)methyl]sulfanyl}-1H-imidazo[4,5-c]pyridine involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
Imidazo[4,5-b]pyridine: Shares a similar core structure but differs in the position of the nitrogen atoms and substituents.
Imidazo[1,2-a]pyridine: Another isomer with different biological activities and applications.
Imidazo[4,5-c]quinoline: Contains a quinoline moiety instead of a naphthalene moiety.
Uniqueness
1-Methyl-4-{[(naphthalen-1-yl)methyl]sulfanyl}-1H-imidazo[4,5-c]pyridine is unique due to its specific combination of the naphthalene moiety and the sulfanyl linkage, which imparts distinct chemical and biological properties .
Properties
CAS No. |
87035-01-6 |
---|---|
Molecular Formula |
C18H15N3S |
Molecular Weight |
305.4 g/mol |
IUPAC Name |
1-methyl-4-(naphthalen-1-ylmethylsulfanyl)imidazo[4,5-c]pyridine |
InChI |
InChI=1S/C18H15N3S/c1-21-12-20-17-16(21)9-10-19-18(17)22-11-14-7-4-6-13-5-2-3-8-15(13)14/h2-10,12H,11H2,1H3 |
InChI Key |
ZWCWRTDFKCSDFO-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=NC2=C1C=CN=C2SCC3=CC=CC4=CC=CC=C43 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.